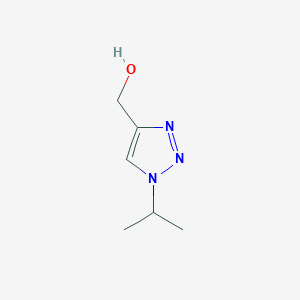

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol

Descripción

BenchChem offers high-quality (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1-propan-2-yltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5(2)9-3-6(4-10)7-8-9/h3,5,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUSXTIUSAVEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol chemical properties

This technical guide provides an in-depth analysis of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol , a critical building block in fragment-based drug discovery (FBDD) and "click" chemistry applications.[1]

Chemical Identity & Core Profile

| Property | Data |

| IUPAC Name | (1-Propan-2-yl-1H-1,2,3-triazol-4-yl)methanol |

| CAS Number | 1249227-50-6 |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| SMILES | CC(C)n1cc(CO)nn1 |

| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |

| Solubility | Soluble in polar organic solvents (DMSO, MeOH, DCM); mod. water solubility |

| Acidity (pKa) | ~13–14 (primary alcohol); Triazole ring pKa ~1.2 (conjugate acid) |

Part 1: Executive Summary

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol is a 1,4-disubstituted 1,2,3-triazole derivative primarily utilized as a bioisosteric linker and pharmacophore fragment in medicinal chemistry.[1] Its structural significance lies in the 1,2,3-triazole ring, which mimics the electronic and steric properties of a trans-amide bond while offering superior metabolic stability against hydrolysis.

The isopropyl group at the N1 position provides specific lipophilic bulk (increasing LogP relative to methyl analogs), aiding in hydrophobic pocket occupancy, while the C4-hydroxymethyl group serves as a versatile handle for further functionalization (oxidation, esterification, etherification).

Part 2: Synthesis & Manufacturing (CuAAC Protocol)

The most authoritative and scalable synthesis utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] To maximize safety, the explosive intermediate isopropyl azide should be generated in situ or handled in solution, avoiding isolation of the pure organic azide.

Optimized Experimental Workflow

Precursors: Isopropyl bromide (or iodide), Sodium azide (

Step-by-Step Protocol

-

Azide Generation (In Situ):

-

Dissolve isopropyl bromide (1.0 equiv) and

(1.2 equiv) in a DMF/H₂O (4:1) mixture. -

Heat to 60°C for 4–6 hours behind a blast shield. Safety Note: Low molecular weight organic azides are potential explosives. Do not distill or concentrate to dryness.

-

-

Cycloaddition (Click Reaction):

-

Cool the reaction mixture to room temperature.

-

Add propargyl alcohol (1.0 equiv),

(1–5 mol%), and sodium ascorbate (10–20 mol%). -

Stir at ambient temperature for 12–24 hours. The reaction typically proceeds with high regioselectivity for the 1,4-isomer.

-

-

Workup & Purification:

-

Dilute with water and extract with ethyl acetate.

-

Wash organic layer with brine (to remove DMF) and dilute

(to chelate copper). -

Dry over

and concentrate. -

Purification: Silica gel chromatography (Gradient: 0

5% MeOH in DCM).

-

Mechanism of Action (Catalytic Cycle)

The following diagram illustrates the Cu(I)-mediated catalytic cycle that ensures the exclusive formation of the 1,4-regioisomer.

Caption: Figure 1. The catalytic cycle of the CuAAC reaction. The copper(I) species coordinates the alkyne, facilitating a regioselective attack by the isopropyl azide to form the 1,4-disubstituted triazole core.

Part 3: Reactivity & Functionalization

The C4-hydroxymethyl group is the primary "handle" for chemical modification. The triazole ring itself is chemically robust, resistant to oxidation, reduction, and hydrolysis under standard conditions.

Key Transformations

-

Oxidation (Aldehyde/Acid Synthesis):

-

Reagent: Manganese Dioxide (

) or Swern Oxidation. -

Product: 1-Isopropyl-1H-1,2,3-triazole-4-carbaldehyde.[1]

-

Utility: Precursor for reductive amination or Wittig reactions to extend the carbon chain.

-

-

Halogenation (Leaving Group Installation):

-

Reagent: Thionyl Chloride (

) or -

Product: 4-(Chloromethyl)-1-isopropyl-1H-1,2,3-triazole.[1]

-

Utility: Enables nucleophilic substitution (

) with amines or thiols to create complex ligands.

-

-

Ligand Coordination:

-

The N3 nitrogen of the triazole ring can act as a monodentate ligand for transition metals (e.g., Ru, Ir), often used in the design of organometallic catalysts.

-

Caption: Figure 2.[1] Divergent synthesis pathways. The hydroxymethyl group serves as a pivot point for oxidation, substitution, and esterification, while the N3 atom is available for metal coordination.

Part 4: Pharmaceutical Applications

In drug discovery, this compound is rarely a final drug but a high-value fragment .

Bioisosterism

The 1,4-disubstituted 1,2,3-triazole ring is a proven bioisostere for the trans-amide bond (–CO–NH–).[1]

-

Dipole Moment: ~5.0 D (similar to the amide bond).

-

H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors.

-

Advantage: Unlike amides, the triazole ring is resistant to proteases and metabolic hydrolysis, improving the in vivo half-life of the drug candidate.

Fragment-Based Drug Discovery (FBDD)

The "isopropyl-triazole-methanol" motif appears in patent literature for kinase inhibitors and receptor modulators.[1]

-

Example: It has been utilized in the synthesis of glucocorticoid receptor modulators (e.g., fused azadecalin derivatives) and KEAP1 binders (for protein degradation/PROTACs).

-

Role: The isopropyl group fills hydrophobic pockets (e.g., ATP-binding sites), while the methanol arm extends into solvent or interacts with polar residues (e.g., serine/threonine side chains).

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[1]

Critical Safety Protocol:

-

Azide Handling: While the final triazole is stable, the synthesis involves isopropyl azide. Ensure all azide traces are quenched (using phosphines or acidic hydrolysis) before waste disposal to prevent explosive accumulation in plumbing (if metal pipes are present).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Although stable, alcohols can absorb moisture; keep the container tightly sealed.

References

-

ChemicalBook. (1-Isopropyl-1H-[1,2,3]triazol-4-yl)-methanol Properties and CAS 1249227-50-6. Available at:

-

National Institutes of Health (PubChem). 1,2,3-Triazole Bioisosterism and Properties. (General reference for triazole class properties). Available at: [1]

-

Google Patents. Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators (US20170273972A1). (Demonstrates application as a drug fragment). Available at: [1]

-

Organic Chemistry Portal. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (Mechanism and protocol validation). Available at: [1]

-

Sigma-Aldrich. Safety Data Sheet for Triazole Methanols. (Safety classification extrapolation). Available at: [1]

Sources

1-isopropyl-4-hydroxymethyl-1,2,3-triazole CAS number 1249227-50-6

CAS Number: 1249227-50-6 IUPAC Name: (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol Synonyms: 1-Isopropyl-4-hydroxymethyl-triazole; [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol[1]

Executive Summary

1-Isopropyl-4-hydroxymethyl-1,2,3-triazole is a low-molecular-weight heterocyclic building block synthesized primarily via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a 1,4-disubstituted 1,2,3-triazole, it serves as a critical model system for "click" chemistry efficiency and a versatile pharmacophore in Fragment-Based Drug Discovery (FBDD). Its structural significance lies in the 1,2,3-triazole ring’s ability to mimic the electronic and steric properties of a trans-amide bond while resisting hydrolytic and metabolic cleavage. This guide details its synthesis, physicochemical profile, and application as a bioisostere and linker in medicinal chemistry.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound consists of a five-membered nitrogen-rich ring substituted at the N1 position with an isopropyl group and at the C4 position with a hydroxymethyl group. This specific substitution pattern is characteristic of Cu(I)-catalyzed synthesis (regioselective 1,4-isomer), distinguishing it from the 1,5-isomer obtained via Ru(II) catalysis.

Table 1: Physicochemical Specifications

| Property | Value / Description | Notes |

| Molecular Formula | C₆H₁₁N₃O | |

| Molecular Weight | 141.17 g/mol | Ideal for fragment libraries (Rule of 3 compliant) |

| Appearance | Viscous oil or low-melting solid | Tendency to supercool; crystallizes upon standing |

| Solubility | High (DMSO, MeOH, DCM, Water) | Amphiphilic nature due to OH and Triazole |

| Calculated LogP | ~0.15 - 0.40 | Highly drug-like lipophilicity |

| Topological PSA | ~50 Ų | Good membrane permeability predictor |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | OH is donor; Triazole nitrogens are acceptors |

Synthesis & Optimization (CuAAC Protocol)

The most robust route to CAS 1249227-50-6 is the One-Pot In-Situ Azide Generation and Cycloaddition . This method avoids the isolation of isopropyl azide, a volatile and potentially explosive intermediate (C/N ratio < 3).

Reaction Mechanism (CuAAC Cycle)

The reaction proceeds via the stepwise formation of a copper(I) acetylide, followed by azide coordination and ring closure.

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

Reagents:

-

Isopropyl bromide (1.23 g, 10 mmol)

-

Sodium Azide (NaN₃) (0.715 g, 11 mmol) [Caution: Toxic]

-

Propargyl Alcohol (0.56 g, 10 mmol)

-

Sodium Ascorbate (198 mg, 1 mmol, 10 mol%)

-

CuSO₄·5H₂O (125 mg, 0.5 mmol, 5 mol%)

-

Solvent: t-BuOH/Water (1:1 v/v, 20 mL)

Procedure:

-

Azide Generation: In a pressure-rated vial or round-bottom flask, dissolve NaN₃ in water (10 mL). Add Isopropyl bromide and t-BuOH (10 mL). Stir vigorously at 60°C for 3 hours. Note: This generates isopropyl azide in situ.

-

Click Reaction: Cool the mixture to room temperature (RT). Add Propargyl Alcohol.

-

Catalyst Addition: Add the CuSO₄ solution followed immediately by the Sodium Ascorbate. The solution should turn bright yellow/orange (characteristic of Cu(I)).

-

Reaction: Stir at RT for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The azide spot will disappear, and a lower Rf spot (triazole) will appear.

-

Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Chelation Wash: Wash combined organics with 5% aqueous EDTA or NH₄Cl to remove copper species (critical for biological assays).

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via silica flash chromatography (Gradient: 0% → 5% MeOH in DCM).

Analytical Characterization

Validation of the structure relies on the distinct chemical shifts of the triazole proton and the isopropyl group.

Expected 1H NMR Data (CDCl₃, 400 MHz)

| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Triazole-H | 7.50 – 7.65 | Singlet (s) | 1H | C5-H (Diagnostic peak) |

| OH | 2.50 – 3.50 | Broad Singlet (br s) | 1H | Hydroxyl proton (variable) |

| CH₂-O | 4.75 – 4.85 | Singlet (s) or Doublet | 2H | Hydroxymethyl group |

| CH (iPr) | 4.70 – 4.80 | Septet (J ≈ 6.7 Hz) | 1H | Isopropyl methine |

| CH₃ (iPr) | 1.55 – 1.60 | Doublet (J ≈ 6.7 Hz) | 6H | Isopropyl methyls |

Note: The Triazole C5-H shift is highly sensitive to solvent and concentration. In DMSO-d6, it typically shifts downfield to ~8.0 ppm.

Applications in Drug Discovery[8][11][14]

Bioisosterism and Peptidomimetics

The 1,4-disubstituted 1,2,3-triazole ring is a proven amide bond surrogate .

-

Geometry: The distance between substituents (approx 5.0 Å) mimics the trans-amide bond.

-

Dipole: The strong dipole moment (~5 D) aligns with the amide bond, allowing it to participate in hydrogen bonding networks within protein active sites.

-

Stability: Unlike amides, the triazole is resistant to proteases, enhancing the metabolic half-life of the drug candidate.

Fragment-Based Drug Discovery (FBDD)

CAS 1249227-50-6 serves as an ideal "polar fragment."

-

Solubility Handle: The hydroxymethyl group confers water solubility.

-

Growth Vector: The -OH group can be easily converted to a halide (via SOCl₂), amine (via Mitsunobu), or aldehyde (via oxidation) to "grow" the fragment into adjacent pockets of the target protein.

Linker Chemistry Workflow

This molecule is frequently used to link hydrophobic cores (via the isopropyl group) to polar effectors.

Figure 2: Derivatization workflow for converting the hydroxymethyl triazole into complex ligands.

Safety & Handling

-

Azide Hazards: While the final triazole is stable, the in situ generated isopropyl azide is volatile. Do not distill the reaction mixture before the click reaction is complete. Ensure the reaction is vented to prevent pressure buildup.

-

Copper Residues: Copper is cytotoxic. For biological applications (e.g., cell assays), rigorous removal of Cu using EDTA or solid-phase scavengers (e.g., QuadraPure™ TU) is mandatory.

-

General PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry, 67(9), 3057–3064. Link

-

Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 8(24), 1128–1137. Link

-

Agalave, S. G., et al. (2011). "Click Chemistry: 1,2,3-Triazoles as Pharmacophores." Chemistry – An Asian Journal, 6(10), 2696–2718. Link

-

ChemicalBook. (2025). "(1-Isopropyl-1H-[1,2,3]triazol-4-yl)-methanol Properties and Safety." Link

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol

This guide is structured as an authoritative technical whitepaper designed for researchers and drug discovery professionals. It synthesizes physicochemical principles with practical laboratory protocols.

Executive Summary

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 1249227-50-6) is a polar heterocyclic building block frequently employed in fragment-based drug discovery (FBDD) and bioorthogonal chemistry (CuAAC). Its physicochemical behavior is governed by a "push-pull" polarity: the hydrophobic isopropyl moiety contrasts with the hydrophilic hydroxymethyl-triazole core.

This guide provides a comprehensive analysis of its solubility thermodynamics, solvent compatibility for biological assays, and validated protocols for experimental determination.

Key Physicochemical Identifiers

| Property | Value / Description | Source/Prediction |

| Molecular Formula | C₆H₁₁N₃O | Calculated |

| Molecular Weight | 141.17 g/mol | Calculated |

| Physical State | Viscous oil or low-melting solid | Analogous Triazoles [1] |

| Predicted LogP | 0.2 – 0.6 | Consensus Model |

| H-Bond Donors | 1 (Hydroxyl) | Structural Analysis |

| H-Bond Acceptors | 3 (Triazole Nitrogens + Oxygen) | Structural Analysis |

Solubility Profile: Water vs. Organic Solvents

The solubility of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol is dictated by its ability to engage in dipole-dipole interactions and hydrogen bonding. The 1,2,3-triazole ring possesses a high dipole moment (~5 D), making it a substantial hydrogen bond acceptor, while the C4-hydroxymethyl group acts as both a donor and acceptor.

Aqueous Solubility[2][3][4][5][6]

-

Status: Soluble to Highly Soluble

-

Mechanism: The compound forms an extensive hydrogen-bonding network with water molecules. The ratio of polar atoms (N/O) to carbon atoms is high (4:6), facilitating hydration.

-

pH Dependence: The 1,2,3-triazole ring is extremely weak as a base (pKa of conjugate acid ~1.2) and the hydroxyl proton is not acidic (pKa ~16). Thus, solubility is pH-independent across the physiological range (pH 2–10).

Organic Solvent Compatibility

For stock solution preparation and synthetic workups, the following solvent classes are recommended:

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mM) | Ideal for biological assay stock solutions (10–100 mM). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Excellent | Suitable for crystallization or dilution; miscible with water. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate | Used for extraction during synthesis; may require warming for high concentrations. |

| Non-Polar | Hexanes, Heptane, Diethyl Ether | Poor / Insoluble | Useful as anti-solvents to precipitate the compound during purification. |

Mechanistic Visualization: Solvation Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's structural interaction potential.

Figure 1: Solvation Logic Map indicating affinity based on intermolecular forces.

Experimental Protocols for Solubility Determination

To ensure data integrity in drug development pipelines, solubility must be determined experimentally rather than relied upon via prediction. Below are two validated protocols: a rapid "Tier 1" visual check and a quantitative "Tier 2" HPLC assay.

Protocol A: Kinetic Solubility (High-Throughput)

Objective: Determine the concentration limit at which the compound precipitates from a DMSO stock into an aqueous buffer (simulating a bioassay).

-

Preparation: Prepare a 100 mM stock solution in pure DMSO.

-

Dosing: Aliquot aqueous buffer (PBS, pH 7.4) into a 96-well plate (190 µL/well).

-

Spiking: Add DMSO stock (10 µL) to reach a final nominal concentration of 5 mM (5% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Analyze filtrate via HPLC-UV (254 nm) or LC-MS.

-

Calculation:

Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the absolute equilibrium solubility of the solid compound in water/buffer.

-

Saturation: Add excess solid (approx. 5–10 mg) to 1 mL of solvent (Water, pH 7.4 Buffer) in a glass vial.

-

Equilibration: Agitate (stir or shake) for 24–48 hours at ambient temperature.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).

-

Quantification: Dilute the supernatant with Mobile Phase (e.g., Water/Acetonitrile) and inject into HPLC.

-

Note: Ensure the solid phase is still present after 48 hours to confirm saturation.

-

Workflow Visualization

Figure 2: Decision tree for selecting Kinetic vs. Thermodynamic solubility protocols.

Application Context & Handling

Stock Solution Stability[5]

-

Solvent: Anhydrous DMSO is the gold standard for long-term storage.

-

Concentration: 100 mM is achievable and recommended.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture; water in DMSO stocks can cause compound degradation or precipitation over time [2].

Synthesis Implications (Click Chemistry)

This compound is typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Reaction Solvent: The synthesis is often performed in t-Butanol/Water (1:1) . The high solubility of the product in this mixture simplifies the reaction but requires extraction (e.g., with Ethyl Acetate) to isolate the product from copper salts [3].

-

Purification: Since the compound is insoluble in hexanes, trituration with hexanes is an effective method to remove non-polar impurities after extraction.

References

-

ChemicalBook. (1-Isopropyl-1H-[1,2,3]triazol-4-yl)-methanol Properties and Supplier Data. Link

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility protocols).

-

Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for 1H-1,2,3-Triazole derivatives. Link

Sources

Technical Guide: Divergent Synthesis and Pharmacological Profiling of 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles

Executive Summary

The 1,2,3-triazole moiety has transcended its role as a mere "linker" to become a critical pharmacophore in modern drug discovery. While the Huisgen thermal cycloaddition yields a mixture of regioisomers, catalytic advancements—specifically Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloadditions—allow for the precise, regioselective synthesis of 1,4- and 1,5-disubstituted isomers, respectively.[1][2]

This guide delineates the physicochemical, mechanistic, and pharmacological distinctions between these two isomers. It provides researchers with the rationale for isomer selection based on bioisosteric requirements (trans- vs. cis-amide mimicry) and details self-validating protocols for their synthesis.

Part 1: Structural and Electronic Divergence

The selection between a 1,4- and a 1,5-isomer is rarely arbitrary; it dictates the spatial orientation of the substituents and the electronic signature of the molecule.

Bioisosterism and Geometry

The most profound difference lies in their mimicry of the peptide bond.

-

1,4-Disubstituted Triazole: Mimics a trans-amide bond.[3][4][5] The lone pair on N3 and the C4-H bond mimic the carbonyl oxygen and amide proton, respectively, maintaining a linear topography.

-

1,5-Disubstituted Triazole: Mimics a cis-amide bond.[6] This isomer introduces a "kink" in the backbone, making it ideal for engineering

-turns or constraining macrocycles.

Electronic Properties

| Feature | 1,4-Isomer (CuAAC) | 1,5-Isomer (RuAAC) |

| Dipole Moment | High (~4.5–5.0 D). The vectors of the N-N-N system align to create a strong dipole. | Lower (~1.5–2.0 D). The substituent vectors often oppose the ring dipole, reducing net polarity. |

| H-Bonding | C5-H is a strong H-bond donor (polarized by adjacent nitrogens). N3 is a weak acceptor. | C4-H is a weaker donor due to different electronic environments. |

| Steric Profile | Planar, extended conformation. | Sterically congested; substituents at C5 and N1 are in close proximity. |

| Metabolic Stability | High resistance to hydrolysis and oxidation.[4] | High resistance; sterically hindered 1,5-isomers may exhibit prolonged half-lives. |

Part 2: Mechanistic Pathways (The "How")

The divergence in regioselectivity stems from fundamentally different catalytic cycles.[2]

CuAAC: The Dinuclear Copper Mechanism

The formation of the 1,4-isomer is driven by a Copper(I) catalyst. Current mechanistic understanding (Sharpless/Fokin) points to a dinuclear copper intermediate. The reaction is strictly limited to terminal alkynes .

RuAAC: The Ruthenacycle Mechanism

The 1,5-isomer is formed via a Ruthenium(II) catalyst (typically Cp*RuCl complexes). Unlike copper, ruthenium activates both the alkyne and the azide via oxidative coupling to form a metallacycle. Crucially, RuAAC tolerates internal alkynes , allowing access to fully substituted 1,4,5-triazoles.[7]

Visualization: Mechanistic Divergence

Caption: Divergent catalytic cycles. CuAAC proceeds via a copper-acetylide to yield the 1,4-isomer, while RuAAC utilizes a ruthenacycle intermediate to yield the 1,5-isomer.[2]

Part 3: Experimental Protocols

To ensure reproducibility, use these self-validating protocols.

Protocol A: Synthesis of 1,4-Triazole (CuAAC)

Reagents: CuSO4·5H2O, Sodium Ascorbate, THPTA (Ligand). Why THPTA? It protects Cu(I) from oxidation and disproportionation, accelerating the reaction and preventing biomolecule degradation.

-

Preparation: Dissolve the alkyne (1.0 eq) and azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and Water.

-

Catalyst Loading:

-

Add CuSO4 (1-5 mol%).

-

Add THPTA ligand (2-10 mol%, maintain 2:1 Ligand:Cu ratio).

-

-

Activation: Add Sodium Ascorbate (10-20 mol%) freshly dissolved in water.

-

Self-Validation Check: The solution should remain clear or turn slightly yellow.[8] A dark brown/black precipitate indicates Cu(I) oxidation or disproportionation (add more ascorbate/ligand).

-

-

Reaction: Stir at Room Temperature (RT) for 1–12 hours. Monitor by TLC or LC-MS.[9]

-

Workup: Dilute with water, extract with EtOAc. If Cu removal is critical (for biology), wash with EDTA solution.

Protocol B: Synthesis of 1,5-Triazole (RuAAC)

Reagents: CpRuCl(COD) (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride).[10] Why Cp ? The steric bulk of the pentamethylcyclopentadienyl ligand directs the regioselectivity toward the 1,5-position.

-

Preparation: In a dry vial under Nitrogen/Argon, dissolve alkyne (1.0 eq) and azide (1.0-1.2 eq) in anhydrous Dioxane or Toluene (0.2–0.5 M).

-

Catalyst Addition: Add Cp*RuCl(COD) (1–5 mol%).[7]

-

Self-Validation Check: The catalyst is air-sensitive in solution. Ensure the solvent is degassed.

-

-

Reaction:

-

For Terminal Alkynes : Stir at RT.

-

For Internal Alkynes : Heat to 60–80°C.

-

-

Monitoring: Reaction is often slower than CuAAC. Monitor for the disappearance of the azide peak in IR (~2100 cm⁻¹) or by LC-MS.

-

Workup: Solvent evaporation and direct silica gel chromatography.

Part 4: Decision Framework for Researchers

Use this logic flow to determine the appropriate synthetic route for your drug development campaign.

Caption: Decision matrix for selecting the catalytic system based on substrate type and desired pharmacophoric properties.

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[13] Angewandte Chemie International Edition.

-

Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3] Journal of the American Chemical Society.

-

Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.[11][12] Journal of the American Chemical Society.

-

Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan of a Bioactive Peptide. Journal of Medicinal Chemistry.

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

-

Massarotti, A., et al. (2014). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? ChemMedChem.

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]

- 4. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Na-Ascorbate [baseclick.eu]

Protocol and Application Guide: Synthesis of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An Application Note for Drug Development Professionals and Researchers

Abstract

This document provides a comprehensive guide to the synthesis of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol, a valuable heterocyclic building block. The protocol leverages the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We present a detailed, step-by-step methodology, from reagent preparation to final product characterization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the reaction mechanism, process optimization, critical safety precautions, and troubleshooting.

Introduction and Scientific Context

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a premier transformation in modern synthetic chemistry, celebrated for its efficiency, reliability, and broad applicability.[1] First disclosed independently by the groups of Meldal and Sharpless, this reaction unites terminal alkynes and organic azides to form 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity.[1] Its advantages are numerous: it proceeds under mild, often aqueous conditions, tolerates a vast array of functional groups, and consistently delivers high yields of a single product isomer, frequently without the need for extensive purification.[2][3]

The target molecule, (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol, incorporates the stable 1,2,3-triazole core, a scaffold known for its utility in medicinal chemistry and as a robust linker in bioconjugation. The isopropyl and hydroxymethyl substituents provide handles for further chemical elaboration, making this compound a versatile intermediate for the synthesis of more complex molecular architectures. This protocol offers a robust and scalable method for its preparation.

Reaction Mechanism and Catalytic Cycle

The CuAAC reaction is not a true concerted 1,3-dipolar cycloaddition; instead, it proceeds through a stepwise, copper-mediated pathway that accounts for its remarkable rate acceleration (10⁷ to 10⁸-fold over the thermal reaction) and specificity.[2] The catalytic cycle is generally understood to involve the following key steps:

-

Generation of Active Catalyst : The active catalyst is the Cu(I) ion. While Cu(I) salts like CuI can be used directly, it is more common and convenient to generate Cu(I) in situ from a stable, inexpensive Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1][4] The ascorbate rapidly reduces Cu(II) to Cu(I) and maintains a low concentration of dissolved oxygen, which helps prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1][5]

-

Copper-Acetylide Formation : The Cu(I) catalyst coordinates with the terminal alkyne (propargyl alcohol), significantly increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[4][6] Kinetic and computational studies suggest that dinuclear copper acetylide complexes are often the most reactive species.[3][7][8]

-

Cycloaddition : The organic azide (isopropyl azide) coordinates to a copper center and undergoes a cycloaddition with the activated alkyne. This step proceeds via a six-membered copper-triazolide intermediate.[7]

-

Protonolysis and Product Release : The copper-triazolide intermediate is rapidly protonated, releasing the final 1,2,3-triazole product and regenerating the active Cu(I) catalyst, thereby closing the catalytic cycle.[4][7]

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Molar Eq. | Amount |

| Propargyl alcohol | C₃H₄O | 56.06 | 107-19-7 | 1.0 | 561 mg (10.0 mmol) |

| Isopropyl azide* | C₃H₇N₃ | 85.11 | 1493-75-0 | 1.1 | 936 mg (11.0 mmol) |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.69 | 7758-99-8 | 0.02 | 50 mg (0.2 mmol) |

| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | 134-03-2 | 0.05 | 99 mg (0.5 mmol) |

| tert-Butanol | C₄H₁₀O | 74.12 | 75-65-0 | - | 50 mL |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | 50 mL |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | - | ~200 mL |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | - | As needed |

| EDTA Disodium Salt | C₁₀H₁₄N₂Na₂O₈ | 336.21 | 139-33-3 | - | As needed |

-

Note on Isopropyl Azide: Low-molecular-weight organic azides can be explosive and are often not commercially available.[9] A common and safer alternative is a one-pot, two-step procedure where the azide is generated in situ from isopropyl bromide and sodium azide prior to the cycloaddition.[10][11]

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (if generating azide in situ)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Step-by-Step Synthesis Procedure

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

Application Note & Protocol: Copper-Catalyzed Synthesis of (1-(1-methylethyl)-1H-1,2,3-triazol-4-yl)methanol

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction, renowned for its efficiency, high yield, and remarkable specificity.[1][2][3] This application note provides a comprehensive guide for the synthesis of (1-(1-methylethyl)-1H-1,2,3-triazol-4-yl)methanol through the CuAAC reaction between isopropyl azide and propargyl alcohol. The resulting 1,4-disubstituted 1,2,3-triazole is a valuable heterocyclic scaffold, frequently utilized in medicinal chemistry and drug development due to its unique physicochemical properties, including its ability to act as a stable bioisostere for amide bonds.[4][5] This document offers a detailed mechanistic overview, a step-by-step experimental protocol, and key insights for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.

Mechanistic Rationale: The Catalytic Cycle of CuAAC

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[3][6] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and confers complete regioselectivity, exclusively yielding the 1,4-disubstituted triazole product.[6][7]

The catalytic cycle proceeds through several distinct steps:

-

Generation of the Active Catalyst : The active catalyst is the copper(I) ion. While Cu(I) salts can be used directly, it is more common and convenient to generate Cu(I) in situ from a stable and inexpensive Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a mild reducing agent.[3][8] Sodium ascorbate is the most widely used reductant for this purpose.[6][8]

-

Formation of Copper Acetylide : The Cu(I) catalyst coordinates with the terminal alkyne (propargyl alcohol), significantly lowering the pKₐ of the terminal proton and facilitating its deprotonation to form a copper(I) acetylide intermediate.[3][7]

-

Azide Coordination and Cyclization : The organic azide (isopropyl azide) then coordinates to the copper acetylide complex. This is followed by a cyclization step that forms a six-membered copper-containing metallacycle.[6]

-

Ring Contraction and Protonolysis : The metallacycle undergoes ring contraction to a more stable triazolyl-copper intermediate. Subsequent protonolysis, typically by abstracting a proton from the solvent or a buffer component, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[3][6]

The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often recommended in bioconjugation or sensitive applications to protect the Cu(I) from oxidation and disproportionation, thereby increasing reaction efficiency.[8][9][10]

Experimental Workflow Overview

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of (1-(1-methylethyl)-1H-1,2,3-triazol-4-yl)methanol.

Caption: Experimental workflow for the CuAAC synthesis of a 1,2,3-triazole.

Detailed Experimental Protocol

This protocol details the synthesis of (1-(1-methylethyl)-1H-1,2,3-triazol-4-yl)methanol on a 5 mmol scale.

Materials and Reagents

-

Propargyl alcohol (≥99%)

-

Isopropyl azide (synthesized or commercial source)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (≥98%)

-

Sodium L-ascorbate (≥98%)

-

tert-Butanol (t-BuOH), Reagent Grade

-

Deionized Water (H₂O)

-

Ethyl acetate (EtOAc), ACS Grade

-

Hexanes, ACS Grade

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Glass column for chromatography

-

Analytical balance

Reaction Procedure

-

Reactant Setup : In a 100 mL round-bottom flask, dissolve propargyl alcohol (0.28 g, 5.0 mmol, 1.0 equiv.) in a 1:1 mixture of t-BuOH and H₂O (20 mL).

-

Add Azide : To the stirring solution, add isopropyl azide (0.47 g, 5.5 mmol, 1.1 equiv.).

-

Prepare Catalyst Solutions :

-

In a small vial, dissolve CuSO₄·5H₂O (0.062 g, 0.25 mmol, 0.05 equiv.) in 2 mL of deionized water.

-

In a separate vial, dissolve sodium ascorbate (0.099 g, 0.50 mmol, 0.10 equiv.) in 2 mL of deionized water.

-

-

Initiate Reaction : Add the aqueous CuSO₄ solution to the main reaction flask, followed immediately by the addition of the sodium ascorbate solution. The solution may turn a pale yellow/green color.

-

Reaction Monitoring : Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-4 hours.

-

Work-up :

-

Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), add 20 mL of a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure product, (1-(1-methylethyl)-1H-1,2,3-triazol-4-yl)methanol, as a white solid or viscous oil.

Quantitative Data Summary

| Parameter | Value | Moles (mmol) | Molar Equiv. |

| Propargyl Alcohol | 0.28 g | 5.0 | 1.0 |

| Isopropyl Azide | 0.47 g | 5.5 | 1.1 |

| CuSO₄·5H₂O | 0.062 g | 0.25 | 0.05 |

| Sodium Ascorbate | 0.099 g | 0.50 | 0.10 |

| Solvent (t-BuOH:H₂O) | 20 mL | N/A | N/A |

| Reaction Time | 1-4 hours | N/A | N/A |

| Expected Yield | 75-95% | N/A | N/A |

Applications in Drug Discovery

The 1,2,3-triazole core is a highly valued pharmacophore in modern medicinal chemistry.[5] Its unique electronic properties, including a strong dipole moment and ability to act as a hydrogen bond acceptor, make it an effective and stable replacement for the amide bond, which is prone to enzymatic degradation.[4][5] Triazole-containing molecules have demonstrated a vast range of biological activities and are found in approved therapeutics for conditions including bacterial infections (tazobactam), cancer (carboxyamidotriazole), and epilepsy (rufinamide).[4][11] The straightforward and robust nature of the CuAAC synthesis allows for the rapid generation of diverse compound libraries, making it an indispensable tool for lead discovery and optimization in drug development programs.[12]

Safety Precautions

-

Azide Hazard : Isopropyl azide, like other low molecular weight organic azides, is potentially explosive and should be handled with extreme care. Avoid heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is recommended to handle azides in solution whenever possible.

-

Copper Toxicity : Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes.

-

Standard laboratory safety procedures should be followed at all times.

References

- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.

- 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers Media S.A.

- Developments in the Application of 1,2,3-Triazoles in Cancer Treatment.

- Copper Nanoparticles in Click Chemistry.

- Click chemistry. Wikipedia.

- Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? ScienceDirect.

- 1,2,3-Triazoles: Synthesis and Biological Application.

- Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv

- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-alcohol. BenchChem.

- Copper click chemistry mechanism unravelled. Royal Society of Chemistry.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug

- The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science.

- Azide-alkyne Huisgen cycloaddition. Wikipedia.

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. Copper click chemistry mechanism unravelled | Research | Chemistry World [chemistryworld.com]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Derivatization of (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol for the Synthesis of Novel Pharmaceutical Intermediates

Abstract

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and favorable dipole moment.[1] These characteristics make it a valuable component in the design of therapeutic agents across a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4] (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol represents a key building block, offering a reactive primary alcohol handle for extensive chemical modification. This document provides a detailed guide for researchers and drug development professionals on the strategic derivatization of this versatile synthon. We will explore several key synthetic transformations—esterification, etherification, oxidation, and Mitsunobu reactions—providing not just step-by-step protocols, but also the underlying chemical rationale to empower researchers in the rational design of novel pharmaceutical intermediates.

The Strategic Importance of the 1,2,3-Triazole Core in Drug Design

The 1,2,3-triazole ring is more than a simple linker; it actively participates in molecular interactions with biological targets. Its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors.[5] This dual capability, combined with its high aromatic stability and rigidity, allows the triazole core to orient pharmacophoric groups in a precise and predictable manner, enhancing binding affinity and selectivity.[2][6] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular, further cementing their role in the rapid generation of diverse compound libraries for high-throughput screening.[1][3]

Our starting material, (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol, leverages this stable core. The isopropyl group provides a degree of lipophilicity and steric bulk, while the hydroxymethyl group at the 4-position is a prime site for chemical elaboration to explore structure-activity relationships (SAR).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

Technical Support Center: Purification of Polar 1,2,3-Triazoles from Copper Catalyst Residues

Welcome to the Technical Support Center for the purification of polar 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing residual copper catalysts from polar triazole compounds synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

The inherent properties of polar 1,2,3-triazoles, such as high polarity and the presence of nitrogen atoms capable of chelating metal ions, often complicate purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common experimental challenges.

Problem 1: Persistent Green or Blue Color in the Product After Initial Purification

Possible Cause: A persistent green or blue hue in your isolated product is a strong indicator of residual copper contamination.[2] This can happen for several reasons:

-

Incomplete Removal: The initial purification method may not have been sufficient to remove all the copper.

-

Strong Chelation by the Product: The nitrogen atoms within the triazole ring can strongly coordinate with copper ions, making them difficult to remove with standard methods.[3][4]

Solutions:

-

Repeat or Combine Purification Methods: A multi-pronged approach is often more effective. For instance, an aqueous wash with a chelating agent can be followed by filtration through a plug of silica gel.[2][5]

-

Employ a Stronger Chelating Agent: If your triazole has a high affinity for copper, a stronger chelating agent may be necessary. Ethylenediaminetetraacetic acid (EDTA) is a powerful and commonly used option.[3][6]

-

Utilize a Scavenger Resin: Solid-phase scavenger resins with high affinity for copper, such as those with thiourea or iminodiacetic acid functionalities, can be very effective. The resin is typically stirred with the reaction mixture and then simply filtered off.[2]

Workflow for Addressing Residual Copper Contamination:

Caption: Troubleshooting logic for persistent copper contamination.

Problem 2: Low Product Yield After Aqueous Workup

Possible Cause: Your polar triazole product may have partial solubility in the aqueous phase, leading to product loss during liquid-liquid extractions.[1][3]

Solutions:

-

"Salting Out": The addition of a salt, such as sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄), to the aqueous layer can decrease the solubility of your organic product, driving it into the organic phase.[1]

-

pH Adjustment: If your triazole possesses acidic or basic functionality, adjusting the pH of the aqueous layer can suppress its ionization and reduce its water solubility. For a basic triazole, increasing the pH will neutralize it, making it less polar.[1]

-

Use a More Polar Organic Solvent: Employing a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane, can improve the partitioning of your polar product into the organic layer.[1]

-

Reduce the Number of Washes: Minimize the number of aqueous extractions or use a saturated brine wash for the final wash to reduce product loss.[2][3]

-

Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary to achieve efficient extraction.[1]

Problem 3: Product Streaking or Tailing During Column Chromatography

Possible Cause:

-

Interaction with Acidic Silica Gel: The basic nitrogen atoms of the triazole ring can interact with the slightly acidic nature of standard silica gel, leading to poor peak shape and separation.[7]

-

Poor Solubility in the Eluent: If the compound has low solubility in the mobile phase, it can cause tailing.[7]

Solutions:

-

Neutralize the Silica Gel: Add a basic modifier, such as triethylamine (Et₃N) at a concentration of 0.5-1%, to your eluent to neutralize the acidic sites on the silica gel.[7]

-

Use Deactivated Silica or Alumina: For particularly sensitive compounds, consider using commercially available neutral silica gel or alumina.[7][8]

-

Improve Solubility: Ensure your crude product is fully dissolved before loading it onto the column. If solubility in the eluent is an issue, you can dissolve it in a stronger, more polar solvent for loading, but use the minimum volume possible.[7]

-

Consider Alternative Chromatographic Techniques: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique than traditional normal-phase or reversed-phase chromatography.[1]

Decision Tree for Chromatography Issues:

Caption: Decision-making for chromatography problems.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove copper from polar 1,2,3-triazoles?

A1: The primary challenge lies in the inherent properties of the triazole ring itself. The nitrogen atoms in the 1,2,3-triazole ring can act as ligands, forming stable coordination complexes with copper ions.[3] This strong interaction makes it difficult to simply wash the copper away. Additionally, the high polarity of these molecules can lead to solubility in both aqueous and organic phases, complicating standard liquid-liquid extraction procedures.[1]

Q2: What are the most common and effective methods for copper removal?

A2: The most prevalent methods include:

-

Aqueous Washes with Chelating Agents: This involves washing the organic layer containing your product with an aqueous solution of a chelating agent like EDTA, ammonium chloride, or aqueous ammonia.[2][3][5] These agents form water-soluble complexes with copper, which are then removed in the aqueous phase.[2]

-

Solid-Phase Scavenging: This technique uses scavenger resins, which are solid supports functionalized with groups that have a high affinity for metals. This method is highly efficient and often only requires stirring the resin with the reaction mixture followed by filtration.[3]

-

Column Chromatography: Passing the crude product through a plug of silica gel or alumina can effectively adsorb the copper catalyst.[2]

Q3: How do I choose the best copper removal method for my specific triazole?

A3: The optimal method depends on several factors:

-

Product Properties: Consider the solubility and stability of your triazole. For products that are sensitive to pH changes, scavenger resins or neutral silica gel filtration might be preferable to aqueous washes with basic or acidic solutions.

-

Scale of the Reaction: For small-scale reactions, aqueous washes or a simple silica plug are often sufficient. For larger-scale synthesis, scavenger resins can be more practical and efficient.

-

Required Purity Level: For applications in drug development, achieving very low ppm levels of copper is often a regulatory requirement, which may necessitate the use of highly efficient methods like specialized scavenger resins.[3]

Comparison of Common Copper Removal Methods:

| Method | Typical Copper Removal Efficiency | Advantages | Disadvantages |

| Aqueous Wash (Ammonia/Ammonium Chloride) | Good | Inexpensive, readily available reagents. | Can be problematic for base-sensitive compounds; may require multiple washes.[3][5] |

| Aqueous Wash (EDTA) | Very Good | Highly effective chelator for copper.[6] | Can be slow; pH adjustment may be needed for optimal chelation (~pH 8).[3] |

| Silica Gel/Alumina Filtration | Good | Simple and quick for small scales.[2] | May lead to product loss due to adsorption, especially for very polar compounds.[3] |

| Solid-Phase Scavenger Resins | Excellent (< 10 ppm) | Highly efficient, simple filtration workup, high selectivity for copper.[3] | More expensive than other methods.[3] |

Q4: Can I avoid the copper removal step altogether?

A4: Yes, copper-free click chemistry is an alternative that utilizes strained cyclooctynes. This approach eliminates the need for a copper catalyst and the subsequent purification challenges. However, the synthesis of the required strained alkyne starting materials can be more complex and costly.[3]

Experimental Protocols

Protocol 1: Copper Removal using an EDTA Wash

-

Reaction Quench: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Aqueous Wash: Wash the organic layer with a 0.1 M aqueous solution of disodium EDTA. To enhance chelation, the pH of the EDTA solution can be adjusted to approximately 8 with a base like sodium bicarbonate.[3]

-

Separation: Transfer the mixture to a separatory funnel, shake, and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[3]

-

Repeat: Drain the aqueous layer and repeat the wash with a fresh EDTA solution until the aqueous layer is colorless.

-

Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and other water-soluble impurities.[3]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin

-

Select Scavenger: Choose a suitable copper scavenger resin (e.g., one with thiourea or iminodiacetic acid functionality).

-

Add to Reaction Mixture: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[2]

-

Stir: Stir the mixture at room temperature for 1-3 hours. The optimal scavenging time may need to be determined empirically.[3]

-

Filter: Filter the mixture to remove the resin.

-

Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[3]

References

- Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions - Benchchem.

- Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem.

- Technical Support Center: Purification of Polar Triazole Compounds - Benchchem.

- Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem.

- Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives - Benchchem.

-

Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. Available at: [Link]

- Best Chelating Agents for Effective Copper Removal in Various Applications.

-

Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

-

Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? - ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Purification [chem.rochester.edu]

removing unreacted isopropyl azide from click reaction mixtures

A Guide for Researchers on the Safe and Effective Purification of Click Reaction Mixtures

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of your research, particularly in drug development and materials science, hinges on the purity of your compounds. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a powerful tool, but the use of small, volatile azide reagents like isopropyl azide presents unique purification challenges.

This guide provides in-depth troubleshooting advice and detailed protocols for removing unreacted isopropyl azide from your reaction mixtures. Our focus is on ensuring the integrity of your product while prioritizing laboratory safety.

Safety First: The Critical Nature of Isopropyl Azide

Before any experimental work, it is imperative to understand the hazards associated with isopropyl azide. Organic azides are energetic compounds, and their stability is a primary concern.

Isopropyl Azide (2-azidopropane) is a low molecular weight organic azide (MW: 85.11 g/mol )[1]. Its stability must be assessed before handling, especially at scale.

Key Stability Guidelines:

Two general rules provide a crucial first-pass assessment of an organic azide's stability[2][3]:

-

Carbon-to-Nitrogen (C/N) Ratio : This ratio helps predict the energetic nature of the molecule. For isopropyl azide (C₃H₇N₃), the C/N ratio is 3 carbons / 3 nitrogens = 1 .

-

A C/N ratio between 1 and 3 indicates a potentially explosive compound that requires careful handling. Such azides should only be synthesized in small quantities, stored in solution at low temperatures (-18°C), protected from light, and used or quenched promptly[3].

-

-

"Rule of Six" : This rule suggests that a compound is relatively safe when there are at least six carbon atoms for each energetic group (like an azide)[2]. Isopropyl azide, with only three carbons, does not meet this safety criterion.

| Hazard | Precaution & Explanation |

| Explosion Risk | Isopropyl azide is sensitive to heat, friction, and shock[3]. NEVER attempt to purify it by distillation. The energy input can lead to violent decomposition. Do not use ground-glass joints or metal spatulas which can create friction[4]. |

| Volatility | With an estimated low boiling point, isopropyl azide is volatile. All handling must be performed in a certified chemical fume hood to prevent inhalation[5]. |

| Toxicity | Azides as a class are toxic. Avoid all contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6]. |

| Waste Disposal | Azide-containing waste must never be poured down the drain. It can react with lead or copper pipes to form highly explosive heavy metal azides[5]. All aqueous and solid waste must be quenched or disposed of through your institution's hazardous waste program[3]. |

Detection & Monitoring: Is the Azide Gone?

Effective purification requires a reliable method to track the removal of isopropyl azide. Since it lacks a strong UV chromophore, visualization on Thin-Layer Chromatography (TLC) requires specific staining techniques.

FAQ: How can I see isopropyl azide on a TLC plate?

Standard UV visualization is ineffective. You must use a chemical stain. The most reliable method is a two-step process that converts the azide to an amine, which is then visualized with ninhydrin[4].

Protocol: TLC Staining for Organic Azides

This protocol is based on the in-situ reduction of the azide to an amine, which then reacts with ninhydrin to produce a colored spot[7][8].

Materials:

-

Staining Solution A: 10% Triphenylphosphine (PPh₃) in Dichloromethane (CH₂Cl₂)

-

Staining Solution B: 0.3% Ninhydrin in n-butanol/acetic acid (100:3, v/v)

-

Heat gun or 80°C oven

Procedure:

-

Run your TLC plate as usual and dry it completely.

-

Using forceps, dip the dried plate into Staining Solution A (PPh₃) for 30 seconds.

-

Remove the plate and let the excess reagent drip off. Dry the plate with a heat gun or in an oven at 80°C for 5 minutes.

-

Dip the plate into Staining Solution B (ninhydrin) for 30 seconds.

-

Remove the plate, blot the excess, and develop the color by heating at 80°C for 5 minutes or with a heat gun until spots appear.

Expected Result: Azides will appear as purple or pink spots. This allows you to compare the reaction mixture to the purified fractions and confirm the absence of the azide starting material.

FAQ: My TLC is clean, but I'm still unsure. What's a more definitive method?

For absolute confirmation, especially for a final product, analytical techniques are recommended.

-

Gas Chromatography (GC): GC with a headspace sampler is an excellent method for detecting and quantifying volatile residuals like isopropyl azide[9].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the characteristic signals of isopropyl azide. The septet for the C-H proton and the doublet for the methyl groups will be distinct. This method can quantify residual solvents against an internal standard.

Troubleshooting and Purification Strategy

The choice of purification method depends on the properties of your desired product and the scale of your reaction.

Troubleshooting Guide

| Problem | Probable Cause | Recommended Solution |

| A persistent, non-polar spot appears on my TLC after work-up. | This could be residual isopropyl azide. | Confirm its identity by co-spotting your sample with the isopropyl azide starting material. If it is the azide, perform an additional aqueous wash or repurify using column chromatography. |

| My final product is water-soluble. | Standard extractive work-up with an organic solvent is not feasible. | The best approach is to quench the unreacted isopropyl azide in situ before any purification. The Staudinger reduction (Protocol 1) is ideal. After quenching, you can use size-exclusion chromatography or RP-HPLC for purification. |

| My product is sensitive to acids or bases. | Standard extractive work-ups or silica gel chromatography might degrade the product. | Use a neutral aqueous wash (brine) for extraction. For chromatography, you can use deactivated silica gel (e.g., by adding 1-3% triethylamine to the eluent) or switch to a different stationary phase like alumina[4]. |

| I'm working on a large scale (>5g). | The risk associated with handling larger quantities of isopropyl azide increases significantly. | In situ quenching is the safest and most effective strategy. It destroys the hazardous azide before the reaction is exposed to the atmosphere or work-up conditions, simplifying the subsequent purification. |

Decision Workflow for Purification

To help select the best strategy, use the following decision tree.

Caption: Workflow for Staudinger reduction quenching.

Materials:

-

Crude click reaction mixture in its solvent

-

Triphenylphosphine (PPh₃)

-

Water

Procedure:

-

Once the click reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

-

To the stirring mixture, add triphenylphosphine (1.1 - 1.2 equivalents relative to the initial amount of isopropyl azide).

-

Allow the mixture to stir at room temperature. Monitor the disappearance of the isopropyl azide spot by TLC (using the staining protocol). This typically takes 2-4 hours. You will see a new, more polar spot corresponding to the iminophosphorane intermediate.

-

Once the azide is consumed, add a small amount of water (e.g., 10% of the reaction volume) and stir for another hour to hydrolyze the iminophosphorane to isopropyl amine and triphenylphosphine oxide.

-

The reaction mixture is now free of hazardous azide and can be safely worked up using standard extraction (Protocol 2) and chromatography (Protocol 4) to remove the amine and phosphine oxide byproducts.

Protocol 2: Extractive Work-up

This protocol is suitable for water-insoluble products and aims to partition the relatively polar isopropyl azide into an aqueous phase.

Caption: General workflow for an extractive work-up.

Procedure:

-

Dilute the crude reaction mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of water or, preferably, saturated aqueous sodium chloride (brine). Brine can reduce the formation of emulsions.

-

Stopper the funnel, invert it, and open the stopcock to vent any pressure.

-

Shake the funnel vigorously for 30-60 seconds, venting frequently.

-

Allow the layers to fully separate.

-

Collect the organic layer containing your product.

-

Repeat the wash process (steps 3-8) two more times with fresh water or brine to maximize the removal of the azide.

-

Dry the collected organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Caution: Use a cold water bath on the rotovap and do not heat aggressively, as some azide may still be present.

-

Analyze the crude product by TLC to assess the effectiveness of the extraction.

Protocol 3: Purification by Flash Column Chromatography

This is the final purification step if extraction is insufficient.

Materials:

-

Silica gel (or other appropriate stationary phase)

-

Eluent system (e.g., Hexane/Ethyl Acetate), determined by TLC analysis

-

Glass column and collection tubes

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar eluent.

-

Pack the column with the slurry, ensuring no air bubbles are trapped.

-

Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the eluent (wet loading).

-

Carefully load the sample onto the top of the packed silica bed.

-

Begin eluting the column, starting with a low polarity mobile phase and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC (using the azide stain) to identify which fractions contain your purified product, free from isopropyl azide.

-

Combine the pure fractions and remove the solvent under reduced pressure.

References

-

Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 83, 809-812. Link

-

ResearchGate. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Link

-

Bräse, S., et al. (2007). A new azide staining reagent based on "click chemistry". Organic & Biomolecular Chemistry, 5(17), 2767-9. Link

-

Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical Research, 5(5), 297-9. Link

- BenchChem. (n.d.). Technical Support Center: Azide Stability in Different Solvent Systems.

-

Wikipedia. (n.d.). Staudinger reaction. Link

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. Link

- BenchChem. (n.d.). Technical Support Center: Acyl Azides - Safe Handling and Quenching.

-

Chemistry Stack Exchange. (2016). How to quench unreacted sodium azide from reaction mixture?Link

-

Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Link

- BenchChem. (n.d.).

-

Reddit. (2021). How to quench azide. Link

-

PubChem. (n.d.). 2,6-Diisopropylphenyl azide. Link

-

Journal of the American Chemical Society. (2007). Mechanism of Thio Acid/Azide Amidation. Link

-

PubChem. (n.d.). 2-Azidopropane. Link

-

Sciencemadness.org. (2015). Azides. Link

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Link

- BenchChem. (n.d.). Technical Support Center: Azide Stability in Different Solvent Systems.

-

PubChem. (n.d.). 1-Azidopropane. Link

-

University of Pittsburgh. (2013). Safe Handling of Azides. Link

-

Master Organic Chemistry. (2024). Functional Groups In Organic Chemistry. Link

-

Wikipedia. (n.d.). Isopropyl alcohol. Link

-

Molbase. (n.d.). isopropyl azide. Link

-

University of Calgary. (2023). Solubility of Organic Compounds. Link

-

IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Link

-

NIST. (n.d.). Isopropyl Alcohol. Link

-

Wikipedia. (n.d.). Carbenium ion. Link

- Journal of Pharmacy Research. (n.d.). Simultaneous Estimation of Residual Solvents (Isopropyl Alcohol and Dichloromethane) in Dosage Form by GC-HS.

- ScienceLab.com. (n.d.).

-

Magritek. (2023). Quantifying residual solvents in active pharmaceutical ingredients. Link

- Journal of Advanced Scientific Research. (n.d.).

Sources

- 1. 2-Azidopropane | C3H7N3 | CID 12405073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate) [organic-chemistry.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 9. Staudinger Reaction [organic-chemistry.org]

Technical Support Center: Preventing Oxidative Coupling of Propargyl Alcohol During Click Reactions

Welcome to the Technical Support Center for click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing propargyl alcohol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A common challenge encountered is the undesired oxidative homocoupling of propargyl alcohol, leading to the formation of 1,4-butynediol derivatives (Glaser coupling), which can significantly reduce the yield of the desired triazole product and complicate purification. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate this side reaction and optimize your click chemistry protocols.

Troubleshooting Guide: Oxidative Coupling of Propargyl Alcohol

This section addresses specific issues related to the formation of homocoupling byproducts during your click reaction.

Issue 1: Significant formation of a byproduct identified as a 1,3-diyne.

Question: I am observing a significant amount of a byproduct that I suspect is the result of propargyl alcohol homocoupling. What is causing this and how can I prevent it?

Answer: The formation of a 1,3-diyne byproduct from a terminal alkyne like propargyl alcohol is known as Glaser coupling.[1] This oxidative homocoupling is a common side reaction in copper-catalyzed reactions, especially in the presence of oxygen.[1][2] The mechanism involves the oxidation of the catalytically active Cu(I) to Cu(II), which then facilitates the dimerization of the alkyne.[3]

Solutions:

-